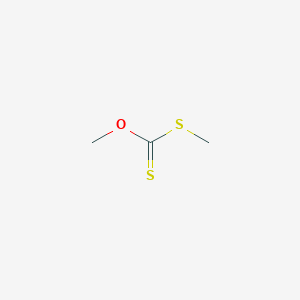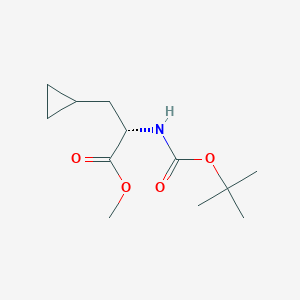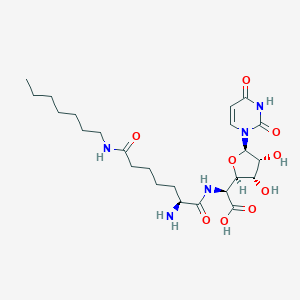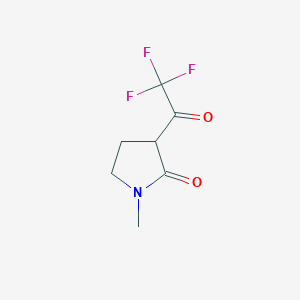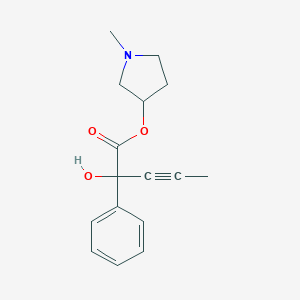
(1-methylpyrrolidin-3-yl) 2-hydroxy-2-phenylpent-3-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester is a complex organic compound with potential applications in various scientific fields. This compound is derived from mandelic acid, which is an aromatic alpha hydroxy acid. Mandelic acid itself is known for its use as a precursor to various drugs .
Vorbereitungsmethoden
The synthesis of alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester involves several steps. One common method is the esterification of mandelic acid with 1-methyl-3-pyrrolidinyl alcohol in the presence of a suitable catalyst. The reaction conditions typically include an acid catalyst and a dehydrating agent to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
Alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Wissenschaftliche Forschungsanwendungen
Alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester can be compared with other similar compounds such as:
Mandelic acid: A precursor to the ester, known for its use in pharmaceuticals and cosmetics.
Phenylacetic acid: Another aromatic acid with similar chemical properties.
Vanillylmandelic acid: A metabolite of catecholamines, used in medical diagnostics.
These compounds share structural similarities but differ in their specific applications and chemical reactivity, highlighting the uniqueness of alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester in its specific uses and properties.
Eigenschaften
CAS-Nummer |
101711-17-5 |
|---|---|
Molekularformel |
C16H19NO3 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
(1-methylpyrrolidin-3-yl) 2-hydroxy-2-phenylpent-3-ynoate |
InChI |
InChI=1S/C16H19NO3/c1-3-10-16(19,13-7-5-4-6-8-13)15(18)20-14-9-11-17(2)12-14/h4-8,14,19H,9,11-12H2,1-2H3 |
InChI-Schlüssel |
MWQQUDKRJVZOJN-UHFFFAOYSA-N |
SMILES |
CC#CC(C1=CC=CC=C1)(C(=O)OC2CCN(C2)C)O |
Kanonische SMILES |
CC#CC(C1=CC=CC=C1)(C(=O)OC2CCN(C2)C)O |
Synonyme |
(1-methylpyrrolidin-3-yl) 2-hydroxy-2-phenyl-pent-3-ynoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


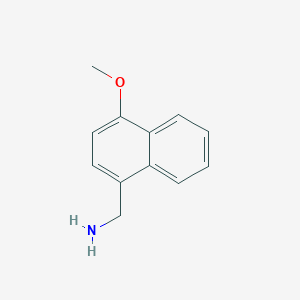
![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B33986.png)
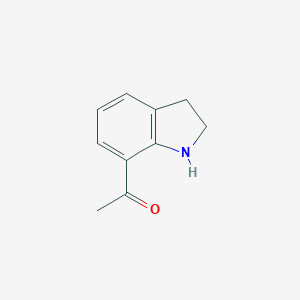
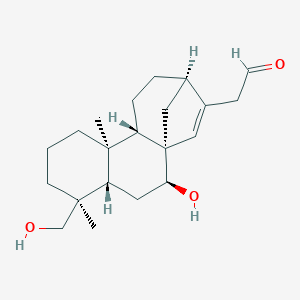
![1-[2-(4-Methoxyphenyl)ethyl]piperidine-4-ketoxime](/img/structure/B33996.png)
![[[2-(1,3-Dichloro-1,1,3,3-Tetrafluoro-2-Hydroxy-Propan-2-ylCyclohexylidene]Amino]Thiourea](/img/structure/B33997.png)
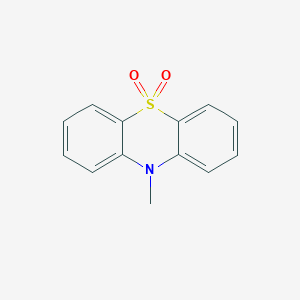
![2,4-Diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B34003.png)
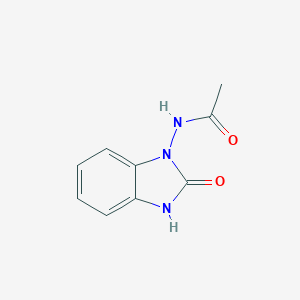
![2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine](/img/structure/B34008.png)
